Phosphine oxide, dimethylnonyl-
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Overview
Description
Phosphine oxide, dimethylnonyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a dimethylnonyl chain. This compound is part of a broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxide, dimethylnonyl- can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine precursor. The reaction typically employs oxidizing agents such as hydrogen peroxide or molecular oxygen under controlled conditions . Another method involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphine oxide .
Industrial Production Methods
Industrial production of phosphine oxides often utilizes large-scale oxidation processes. These processes are designed to ensure high yields and purity of the final product. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, dimethylnonyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Silanes (e.g., phenylsilane), lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Corresponding phosphines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Phosphine oxide, dimethylnonyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which phosphine oxide, dimethylnonyl- exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. This interaction can influence various molecular pathways and catalytic processes. The compound’s phosphine oxide group is particularly important in these interactions, as it can coordinate with metal centers and participate in electron transfer reactions .
Comparison with Similar Compounds
Phosphine oxide, dimethylnonyl- can be compared with other similar compounds, such as:
Triphenylphosphine oxide: Known for its use as a ligand in coordination chemistry and catalysis.
Dimethylphenylphosphine oxide: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Aminophosphine oxides: Contain amino groups, which provide additional functionality and reactivity.
Conclusion
Phosphine oxide, dimethylnonyl- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in various scientific and industrial processes.
Properties
CAS No. |
56029-36-8 |
---|---|
Molecular Formula |
C11H25OP |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
1-dimethylphosphorylnonane |
InChI |
InChI=1S/C11H25OP/c1-4-5-6-7-8-9-10-11-13(2,3)12/h4-11H2,1-3H3 |
InChI Key |
XGPNJORZWPAUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCP(=O)(C)C |
Origin of Product |
United States |
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